N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide
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Overview
Description
N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a thiazole group and a trifluoromethylphenyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiazole and trifluoromethylphenyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include thionyl chloride, trifluoromethylbenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N4-(thiazol-2-yl)-N1-(4-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide
- N4-(thiazol-2-yl)-N1-(3-(difluoromethyl)phenyl)piperidine-1,4-dicarboxamide
- N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)benzyl)piperidine-1,4-dicarboxamide
Uniqueness
N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-(1,3-thiazol-2-yl)-1-N-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c18-17(19,20)12-2-1-3-13(10-12)22-16(26)24-7-4-11(5-8-24)14(25)23-15-21-6-9-27-15/h1-3,6,9-11H,4-5,7-8H2,(H,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQCDNPQGNNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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